(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Overview
Description
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one is a steroidal compound with significant biological and chemical importance It is a derivative of pregnane and is known for its role in various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one typically involves multiple steps starting from commercially available precursors. One common method involves the use of bisnoralcohol as a starting material. The synthetic route includes several key reactions such as oxidation, reduction, and hydrolysis. The reaction conditions, including solvents, bases, and temperatures, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is designed to be cost-effective and efficient, ensuring high conversion rates and minimal by-products. The use of advanced techniques such as continuous flow reactors and automated systems helps in maintaining consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions: (20S)-21-Hydroxy-20-methylpregn-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including hormonal disorders and inflammation.
Mechanism of Action
The mechanism of action of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism. The compound can bind to steroid receptors, influencing gene expression and cellular responses. Its effects are mediated through pathways that regulate protein degradation and cellular homeostasis .
Comparison with Similar Compounds
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one: Known for its unique hydroxyl group at the 21st position.
Pregnenolone: A precursor in the biosynthesis of other steroid hormones.
Progesterone: A key hormone in the regulation of the menstrual cycle and pregnancy.
Uniqueness: this compound is unique due to its specific structural features, such as the hydroxyl group at the 21st position and the methyl group at the 20th position.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOYQVXPIEQRC-HOFZUOGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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